3-benzenesulfonamido-4-methoxy-N-methyl-N-(2-phenylethyl)benzene-1-sulfonamide
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Overview
Description
3-benzenesulfonamido-4-methoxy-N-methyl-N-(2-phenylethyl)benzene-1-sulfonamide is a complex organic compound characterized by its dual sulfonamide groups attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-benzenesulfonamido-4-methoxy-N-methyl-N-(2-phenylethyl)benzene-1-sulfonamide typically involves multiple steps:
Formation of the Core Structure: The initial step involves the formation of the benzene core with the desired substituents. This can be achieved through electrophilic aromatic substitution reactions, where the benzene ring is functionalized with sulfonamide groups.
N-Methylation and N-Phenylethylation: The N-methyl and N-phenylethyl groups are introduced via alkylation reactions. Methyl iodide and phenylethyl bromide are common reagents used in these steps, typically under basic conditions to facilitate the nucleophilic substitution.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the sulfonamide groups, potentially converting them into amines.
Substitution: The benzene ring can participate in various substitution reactions, including halogenation and nitration, depending on the reaction conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.
Substitution: Halogenation can be achieved using halogens (e.g., chlorine, bromine) in the presence of a Lewis acid catalyst.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield 4-methoxybenzaldehyde, while reduction of the sulfonamide groups can produce corresponding amines.
Scientific Research Applications
Chemistry
In chemistry, 3-benzenesulfonamido-4-methoxy-N-methyl-N-(2-phenylethyl)benzene-1-sulfonamide is used as a building block for the synthesis of more complex molecules
Biology and Medicine
In biological and medicinal research, this compound is investigated for its potential as a pharmaceutical agent. Its sulfonamide groups are known to exhibit antibacterial properties, making it a candidate for the development of new antibiotics. Additionally, its structural features may allow it to interact with specific biological targets, leading to potential therapeutic applications.
Industry
In the industrial sector, this compound can be used in the development of advanced materials. Its ability to undergo various chemical reactions makes it a versatile intermediate in the synthesis of polymers, dyes, and other functional materials.
Mechanism of Action
The mechanism by which 3-benzenesulfonamido-4-methoxy-N-methyl-N-(2-phenylethyl)benzene-1-sulfonamide exerts its effects is primarily through its interaction with biological molecules. The sulfonamide groups can form hydrogen bonds with enzymes and proteins, potentially inhibiting their activity. This interaction can disrupt essential biological processes, leading to the compound’s antibacterial and therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
Benzenesulfonamide: A simpler compound with a single sulfonamide group attached to a benzene ring.
4-methoxybenzenesulfonamide: Similar in structure but lacks the N-methyl and N-phenylethyl groups.
N-methyl-N-phenylethylbenzenesulfonamide: Contains the N-methyl and N-phenylethyl groups but lacks the methoxy group.
Uniqueness
What sets 3-benzenesulfonamido-4-methoxy-N-methyl-N-(2-phenylethyl)benzene-1-sulfonamide apart from these similar compounds is its combination of functional groups. This unique structure allows it to participate in a wider range of chemical reactions and interact with biological targets in ways that simpler compounds cannot. This makes it a valuable compound for research and industrial applications.
Properties
CAS No. |
2694734-90-0 |
---|---|
Molecular Formula |
C22H24N2O5S2 |
Molecular Weight |
460.6 |
Purity |
95 |
Origin of Product |
United States |
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